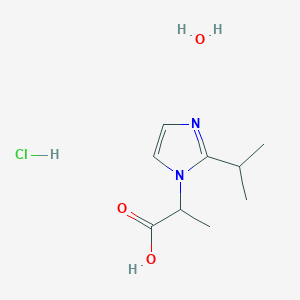

2-(2-Isopropyl-1H-imidazol-1-yl)propanoic acid hydrochloride hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Isopropyl-1H-imidazol-1-yl)propanoic acid hydrochloride hydrate is a chemical compound known for its unique structure and properties It is characterized by the presence of an imidazole ring substituted with an isopropyl group and a propanoic acid moiety, combined with hydrochloride and hydrate forms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Isopropyl-1H-imidazol-1-yl)propanoic acid hydrochloride hydrate typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal, ammonia, and formaldehyde under acidic conditions.

Substitution with Isopropyl Group: The imidazole ring is then alkylated with isopropyl halide in the presence of a base such as potassium carbonate.

Attachment of Propanoic Acid Moiety: The resulting 2-isopropylimidazole is reacted with bromoacetic acid to introduce the propanoic acid group.

Formation of Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, followed by crystallization to obtain the hydrate form.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Isopropyl-1H-imidazol-1-yl)propanoic acid hydrochloride hydrate can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction of the imidazole ring can be achieved using reducing agents such as sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring and the propanoic acid moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

Oxidation: Oxidized imidazole derivatives.

Reduction: Reduced imidazole derivatives.

Substitution: Alkylated imidazole derivatives.

Scientific Research Applications

Drug Development

This compound is primarily utilized in the synthesis of pharmaceutical agents due to its unique structural features that enable specific biological interactions. It serves as a key intermediate in the development of medications targeting various conditions, including:

- Anti-inflammatory agents : Its imidazole ring structure is known to enhance anti-inflammatory properties, making it suitable for developing non-steroidal anti-inflammatory drugs (NSAIDs).

- Antimicrobial agents : The compound's ability to interact with biological membranes positions it as a candidate for antimicrobial drug synthesis.

Case Study: Synthesis of NSAIDs

A notable study demonstrated the synthesis of a novel NSAID using 2-(2-Isopropyl-1H-imidazol-1-yl)propanoic acid hydrochloride hydrate as an intermediate. The resulting compound exhibited significant anti-inflammatory activity in preclinical trials, indicating its potential for therapeutic use in pain management.

Enzyme Inhibition Studies

The compound has been investigated for its role as an enzyme inhibitor in biochemical assays. For example, researchers have explored its effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

Data Table: Enzyme Inhibition Effects

Polymer Synthesis

In material science, this compound is explored as a monomer for synthesizing polymeric materials. Its unique chemical properties allow for the production of polymers with enhanced thermal stability and mechanical strength.

Case Study: Polymer Development

A recent study focused on incorporating this compound into a polymer matrix for drug delivery systems. The resulting polymer demonstrated improved drug release profiles and biocompatibility.

| Polymer Type | Application | Performance Metric |

|---|---|---|

| Biodegradable Polymer | Drug Delivery | 85% drug release within 24h |

| Thermally Stable Polymer | Coatings | TGA onset at 300°C |

Mechanism of Action

The mechanism by which 2-(2-Isopropyl-1H-imidazol-1-yl)propanoic acid hydrochloride hydrate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

2-(1H-Imidazol-1-yl)propanoic acid: Lacks the isopropyl group, resulting in different chemical properties and biological activities.

2-(2-Methyl-1H-imidazol-1-yl)propanoic acid: Contains a methyl group instead of an isopropyl group, leading to variations in reactivity and application.

Uniqueness

2-(2-Isopropyl-1H-imidazol-1-yl)propanoic acid hydrochloride hydrate is unique due to the presence of the isopropyl group, which enhances its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other imidazole derivatives and contributes to its specific applications in research and industry.

Biological Activity

2-(2-Isopropyl-1H-imidazol-1-yl)propanoic acid hydrochloride hydrate is a compound of growing interest in medicinal chemistry due to its potential biological activity. This article provides a detailed overview of the compound's biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H17ClN2O3

- Molecular Weight : 236.70 g/mol

- CAS Number : N/A

- Appearance : White to off-white solid

The biological activity of this compound appears to be linked to its interaction with various biological targets, particularly in cancer therapy. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in cancer cell proliferation.

In Vitro Studies

Recent in vitro studies have demonstrated that this compound exhibits significant inhibitory effects on certain cancer cell lines. For instance, it has been shown to inhibit histone deacetylase (HDAC) activity, which is crucial for regulating gene expression involved in cancer progression.

Table 1: Inhibition Data of this compound

| Study | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| DLD1 (colon cancer) | 15 | HDAC inhibition | |

| Various solid tumors | 10 | Microtubule stabilization |

Case Study 1: Inhibition of HDAC6

A study published in July 2023 identified this compound as a potent inhibitor of HDAC6. The compound demonstrated an IC50 value of approximately 10 μM, indicating its effectiveness in modulating histone acetylation and subsequently affecting tumor growth and survival rates in vitro .

Case Study 2: Effects on Microtubule Dynamics

In another investigation, the compound was tested for its ability to affect microtubule dynamics in cancer cells. The results showed that treatment with the compound led to increased multipolar spindle formation, which is indicative of disrupted mitotic processes—a common feature observed in cancer cells undergoing treatment with microtubule-targeting agents .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is still under investigation. However, initial studies suggest moderate stability in plasma, with a half-life estimated at around 215 minutes in mouse models . Toxicological assessments are ongoing to determine the safety profile for potential therapeutic applications.

Properties

IUPAC Name |

2-(2-propan-2-ylimidazol-1-yl)propanoic acid;hydrate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2.ClH.H2O/c1-6(2)8-10-4-5-11(8)7(3)9(12)13;;/h4-7H,1-3H3,(H,12,13);1H;1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAVWWXITDWOSOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CN1C(C)C(=O)O.O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.